Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]-
Description
Properties
CAS No. |
32683-55-9 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-phenacyloxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17-14-9-5-6-10-16(14)20-11-15(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
NMWYQJDOMKEPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Phenolic Alkylation and Acetylation
The most viable route involves alkylation of 2-aminophenol with 2-bromoacetophenone, followed by acetylation of the resulting intermediate.
Step 1: Synthesis of 2-(2-Oxo-2-phenylethoxy)aniline
Reagents :
-
2-Aminophenol (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Solvent: Anhydrous acetone or DMF
Procedure :
-
2-Aminophenol and K₂CO₃ are suspended in acetone under nitrogen.
-
2-Bromoacetophenone is added dropwise, and the mixture is refluxed at 60°C for 12–18 hours.
-
The reaction is monitored via TLC (ethyl acetate/hexanes, 1:3). Post-completion, the mixture is filtered, and the solvent is evaporated.
-
The crude product is purified via silica gel chromatography (yield: 65–75%).
Characterization :
Step 2: Acetylation to Form N-[2-(2-Oxo-2-phenylethoxy)phenyl]acetamide
Reagents :
-
2-(2-Oxo-2-phenylethoxy)aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic)
Procedure :
-
The aniline intermediate is dissolved in dry dichloromethane.
-
Acetic anhydride and pyridine are added at 0°C, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with ice water, and the organic layer is washed with HCl (1M) and brine.
Characterization :
One-Pot Alkylation-Acetylation Strategy
A streamlined approach combines alkylation and acetylation in a single reaction vessel, minimizing intermediate isolation.
Reagents :
-
2-Aminophenol (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Acetic anhydride (1.5 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: DMF
Procedure :
-
2-Aminophenol, K₂CO₃, and 2-bromoacetophenone are stirred in DMF at 80°C for 6 hours.
-
Acetic anhydride is added, and heating continues for 2 hours.
-
The mixture is poured into ice water, and the precipitate is filtered and washed with ethanol (yield: 70–75%).
Advantages :
-
Reduced purification steps.
-
Higher atom economy.
Optimization and Challenges
Solvent and Base Selection
Side Reactions and Mitigation
-
N-Alkylation : Competing alkylation of the aniline nitrogen is suppressed by prior acetylation or using excess K₂CO₃ to deprotonate the phenolic OH selectively.
-
Ketone Reduction : Use of anhydrous conditions prevents inadvertent reduction of the phenacyl ketone.
Analytical and Spectroscopic Validation
Key Spectral Signatures
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
The acetamide moiety is widely recognized in medicinal chemistry due to its ability to enhance the pharmacological properties of compounds. Specifically, N-[2-(2-oxo-2-phenylethoxy)phenyl]acetamide has been investigated for its potential in treating various diseases.
1.1 Antimicrobial Activity
Research indicates that derivatives of acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain acetamide compounds can inhibit bacterial growth and serve as potential candidates for antibiotic development .
1.2 Anti-inflammatory Properties
Acetamide derivatives have also been explored for their anti-inflammatory effects. For example, N-(2-hydroxy phenyl)acetamide has demonstrated the ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in models of arthritis, suggesting its potential use in treating inflammatory conditions .
1.3 Urease Inhibition
Recent studies have highlighted the effectiveness of acetamide-sulfonamide scaffolds in inhibiting urease, an enzyme implicated in various gastrointestinal disorders. The structure-activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance urease inhibition efficacy .
Chemical Synthesis and Characterization
The synthesis of acetamide derivatives often involves microwave-assisted techniques, which improve yield and reduce reaction times. For example, the preparation of N-[2-(2-oxo-2-phenylethoxy)phenyl]acetamide has been optimized using these methods, leading to higher purity and better biological activity profiles .
Case Study: Inhibition of Urease
A detailed study on a series of acetamide derivatives showed varying degrees of urease inhibition. The most potent compound exhibited an IC50 value of 9.95 µM, indicating strong inhibitory activity against urease enzymes .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 9.95 | Strong urease inhibitor |
| Compound B | 63.42 | Weaker activity compared to A |
Case Study: Anti-inflammatory Effects
In a controlled experiment involving adjuvant-induced arthritis in rats, N-(2-hydroxy phenyl)acetamide was found to significantly reduce paw edema and body weight loss, demonstrating its potential as an anti-arthritic agent .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- , differing primarily in substituents and functional groups:
Key Observations:
Substituent Impact on Polarity: Compounds with sulfonyl groups (e.g., 5i) exhibit higher polarity and aqueous solubility compared to those with aromatic or ether substituents .
Thermal Stability: Morpholinosulfonyl derivatives (e.g., 5i) show higher melting points (208–210°C) due to strong intermolecular hydrogen bonding and sulfonyl group rigidity . Benzofuran-linked acetamides (e.g., compound) have lower melting points (171–173°C), likely due to reduced crystallinity from non-planar substituents .
Biological Activity: 5i and analogues demonstrate inhibitory activity against SARS-CoV-2, attributed to sulfonyl and amino groups interacting with viral protease active sites . Phenoxy-substituted acetamides (e.g., compounds) show anti-inflammatory and analgesic effects, linked to COX enzyme modulation .
Notes and Limitations
Data Gaps : Direct physicochemical or pharmacological data for Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- are unavailable in the provided evidence. Comparisons are extrapolated from structural analogues.
Substituent Diversity: The biological activity of acetamides is highly substituent-dependent; minor structural changes (e.g., sulfonyl vs. phenoxy groups) drastically alter target affinity and solubility.
Synthetic Challenges : Bulky substituents (e.g., 2-oxo-2-phenylethoxy) may complicate crystallization, necessitating optimized purification protocols.
Biological Activity
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.30 g/mol
- CAS Number : [Not specified in search results]
The biological activity of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thus preventing substrate binding and subsequent catalysis.
- Receptor Modulation : Interaction with cellular receptors may modulate signal transduction pathways, which can lead to therapeutic effects in various biological systems.
Antimicrobial Activity
Research has indicated that derivatives of acetamides exhibit antimicrobial properties. For instance, compounds similar to Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .
Anti-inflammatory Properties
Studies suggest that this compound may possess anti-inflammatory effects. It has been explored for its analgesic properties, making it a candidate for pain management therapies.
Enzyme Inhibition Studies
The compound's role as an enzyme inhibitor has been further characterized through various studies:
| Study | Enzyme Target | Inhibition Type | IC (µM) |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15.3 | |
| Lipoxygenase (LOX) | Non-competitive | 22.7 |
These findings indicate a promising profile for Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- in the development of anti-inflammatory drugs.
Case Studies
- Case Study on Osteoclastogenesis : A related compound demonstrated significant inhibition of RANKL-induced osteoclastogenesis in vitro while not affecting the differentiation of primary calvarial cells into osteoblasts. This suggests potential applications in treating bone resorption diseases .
- Antifungal Activity : Another study highlighted the antifungal capabilities of structurally similar compounds isolated from fungal cultures, indicating that Acetamide derivatives could also exhibit antifungal properties against pathogens like Alternaria solani .
Comparative Analysis with Similar Compounds
Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- can be compared with other acetamide derivatives to understand its unique properties:
This comparison underscores the distinctiveness of Acetamide, N-[2-(2-oxo-2-phenylethoxy)phenyl]- due to its specific substitution pattern.
Q & A
Q. What synthons are optimal for synthesizing novel derivatives?
- Methodology : Retrosynthetic analysis identifies key intermediates. For phenoxy-acetamides, 2-chloroacetamide and substituted phenols serve as synthons. Microwave-assisted synthesis reduces reaction time for derivatives with electron-deficient aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
